
2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and applications, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under basic conditions. For instance, the synthesis of a chalcone derivative was achieved by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base . Similarly, Claisen condensation has been used to synthesize 2-(trifluoroacetyl)chromones from acetophenones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique for determining the crystal and molecular structure of compounds. For example, a compound with a methoxyphenyl group was characterized using XRD, confirming its crystalline structure . This technique could be used to analyze the molecular structure of "this compound" to gain insights into its crystallinity and molecular conformation.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing isoflavones and other heterocycles . This suggests that "this compound" could also participate in similar reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as melting point determination, elemental analysis, and spectroscopic methods (IR, UV-Vis, mass spectroscopy) . These methods could be applied to "this compound" to determine its melting point, elemental composition, and to study its spectroscopic properties, which are crucial for understanding its reactivity and potential applications.
科学的研究の応用
Antimicrobial Activity
- Synthesis of Novel Schiff Bases : 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, was used to create novel Schiff bases showing significant antimicrobial activity (Puthran et al., 2019).
- Antimicrobial Properties of Isoxazoles and Pyrazole Derivatives : Derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone and 1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrated antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019); (Nagamani et al., 2018).
Organic Synthesis
- Synthesis of Heterocycles : Utilization of 1-(2,4-dihydroxyphenyl)ethanone and 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal led to the creation of various heterocycles (Moskvina et al., 2015).
- Platelet Aggregation Inhibitory Activity : Paeonol, derived from 1-(2-hydroxy-4-methoxyphenyl)ethanone, and its analogs were investigated for their potential to inhibit platelet aggregation (Akamanchi et al., 1999).
Photocyclization and Fluorescence Studies
- Photocyclization to Flavones : The photochemical behavior of 2-chloro-1,3-diarylpropan-1,3-dione derivatives, like 2-chloro-1-(3,5-dimethoxyphenyl)-3-phenylpropan-1,3-dione, can lead to cyclization into flavones, revealing insights into the impact of different substituents (Košmrlj & Šket, 2007).
Miscellaneous Applications
- Aquatic Chlorination Studies : Research on the chlorination of avobenzone, a common UV filter, identified 2-chloro-1-(4-methoxyphenyl)ethanone as a byproduct, providing insights into the environmental impact of sunscreen ingredients (Kalister et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , indicating that this compound might interact with transition metals or organoboron reagents in biochemical reactions.
Mode of Action
It’s plausible that it may participate in electrophilic aromatic substitution reactions , similar to other halogenated aromatic compounds. In such reactions, an electrophile (a molecule that seeks electrons) reacts with an aromatic system, leading to the substitution of a hydrogen atom on the aromatic ring with the electrophile .
Biochemical Pathways
It’s possible that this compound could be involved in the synthesis of various thiazole derivatives , which have diverse biological activities.
Pharmacokinetics
The compound’s molecular weight, polarity, and solubility would likely influence its bioavailability and pharmacokinetic properties .
Result of Action
Similar compounds have shown antimicrobial activities , suggesting that this compound might also exhibit similar biological effects.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone. For instance, similar compounds are typically stored in an inert atmosphere at room temperature , indicating that these conditions might be optimal for maintaining the compound’s stability and efficacy.
生化学分析
Biochemical Properties
Similar compounds have been known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions often depends on the specific structural features of the compound, such as the presence of the chloro, fluoro, and methoxy groups.
Cellular Effects
Similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds can interact with various enzymes or cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-chloro-1-(3-fluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQJMPPWBOUTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

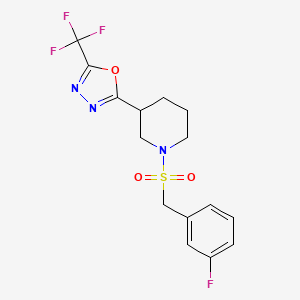
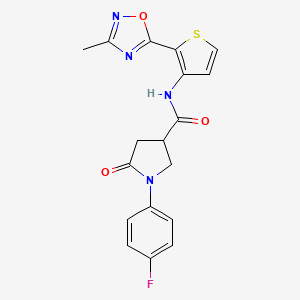

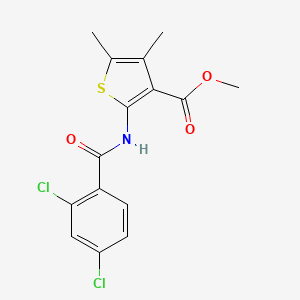
![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)
![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)

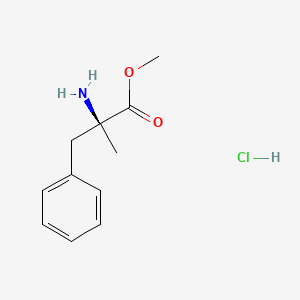
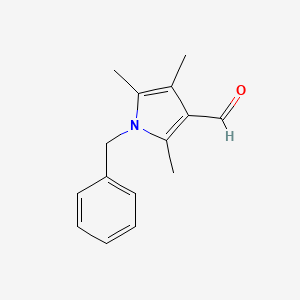
![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)